2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrano[3,2-c]pyridine core, which is a bicyclic system with a pyridine (a six-membered ring with two double bonds and one nitrogen atom) fused to a pyran (a six-membered ring with one oxygen atom and one double bond). The molecule also contains a benzodioxol group, an amino group, a nitrile group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The presence of nitrogen in the pyridine ring would add an element of polarity to the molecule, and the oxygen atoms in the benzodioxol group and pyran ring would likely form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of several polar functional groups suggests that it would have some degree of solubility in polar solvents. The compound’s melting and boiling points, as well as its exact solubility, would need to be determined experimentally .Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . They have been used in the design of anticancer agents, with microtubules and their component protein, tubulin, being a leading target .
Mode of Action
It is known that similar compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It is known that similar compounds affect the cell cycle, particularly causing cell cycle arrest at the s phase .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-15-11-21-23(25(29)28(15)10-9-16-5-3-2-4-6-16)22(18(13-26)24(27)32-21)17-7-8-19-20(12-17)31-14-30-19/h2-8,11-12,22H,9-10,14,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZDGBJGRBFZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.